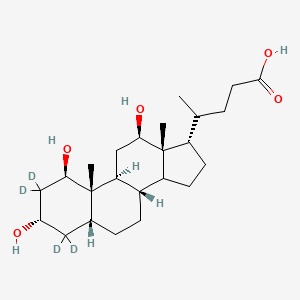
1beta-Hydroxydeoxycholic Acid-D4 (major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1beta-Hydroxydeoxycholic Acid-D4 (major) is a labeled compound with the molecular formula C24H36D4O5 and a molecular weight of 412.53 . It is a deuterated form of 1beta-Hydroxydeoxycholic Acid, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties and stability.
Vorbereitungsmethoden
The synthesis of 1beta-Hydroxydeoxycholic Acid-D4 (major) involves several steps, including the introduction of deuterium atoms into the molecular structure. The synthetic route typically starts with the parent compound, 1beta-Hydroxydeoxycholic Acid, and involves deuterium exchange reactions under specific conditions. Industrial production methods may involve the use of deuterated reagents and catalysts to achieve high purity and yield .
Analyse Chemischer Reaktionen
1beta-Hydroxydeoxycholic Acid-D4 (major) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1beta-Hydroxydeoxycholic Acid-D4 (major) has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: Employed in the study of bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in various diseases.
Industry: Utilized in the development of new drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of 1beta-Hydroxydeoxycholic Acid-D4 (major) involves its interaction with specific molecular targets and pathways. It is known to modulate bile acid receptors and influence metabolic processes. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies .
Vergleich Mit ähnlichen Verbindungen
1beta-Hydroxydeoxycholic Acid-D4 (major) can be compared with other similar compounds such as:
1beta-Hydroxydeoxycholic Acid: The non-deuterated form, which lacks the stability and tracing capabilities of the deuterated version.
Deoxycholic Acid: A related bile acid with different hydroxylation patterns and biological activities.
Chenodeoxycholic Acid: Another bile acid with distinct metabolic and therapeutic properties.
The uniqueness of 1beta-Hydroxydeoxycholic Acid-D4 (major) lies in its deuterium labeling, which enhances its stability and utility in research .
Eigenschaften
Molekularformel |
C24H40O5 |
|---|---|
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
4-[(1R,3S,5R,8S,9S,10S,12R,13R,17S)-2,2,4,4-tetradeuterio-1,3,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13?,14-,15+,16+,17+,18?,19+,20-,21-,23+,24-/m1/s1/i10D2,11D2 |
InChI-Schlüssel |
DAKYVYUAVGJDRK-ZHDVLNITSA-N |
Isomerische SMILES |
[2H]C1([C@H]2CC[C@@H]3[C@@H]([C@]2([C@@H](C([C@H]1O)([2H])[2H])O)C)C[C@H]([C@]4(C3CC[C@H]4C(C)CCC(=O)O)C)O)[2H] |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




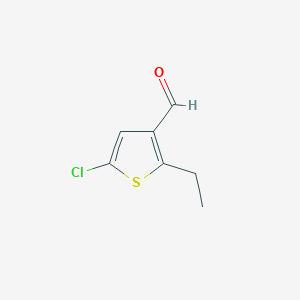
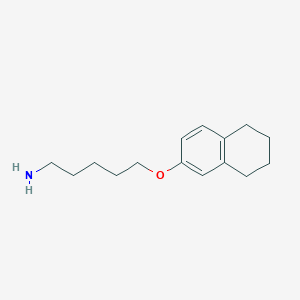
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)-](/img/structure/B12066534.png)

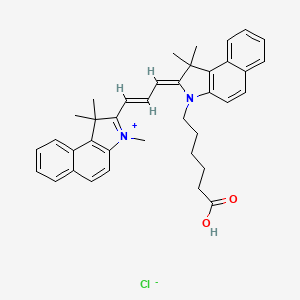
![N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12066557.png)
![4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]-](/img/structure/B12066559.png)

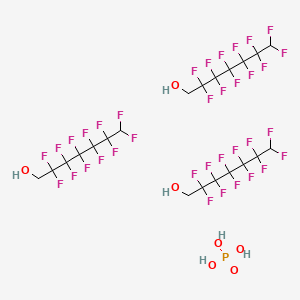
![Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]-](/img/structure/B12066568.png)


